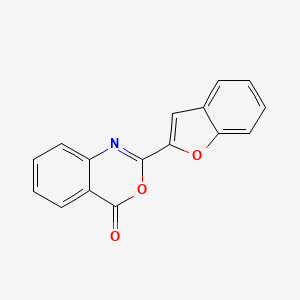
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one
Description
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that incorporates both benzofuran and benzoxazinone moieties. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-11-6-2-3-7-12(11)17-15(20-16)14-9-10-5-1-4-8-13(10)19-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFCBJFLVGLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization of aryl acetylenes . These methods ensure high yield and fewer side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution of the N-phenyl ring with halogens enhances the compound’s cytotoxic properties .
Scientific Research Applications
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities . The compound is also being explored for its potential use in the treatment of viral infections, such as hepatitis C . Additionally, its unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, the substitution of the benzofuran ring with halogens enhances its cytotoxic properties by increasing its hydrophobic and electron-donating nature .
Comparison with Similar Compounds
2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin These compounds also exhibit significant biological activities, including anti-tumor and antibacterial properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


